molecular formula C8H2Br2F3NOS B13679961 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate

2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate

Cat. No.: B13679961
M. Wt: 376.98 g/mol
InChI Key: HCIDHLJKBHKHMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-trifluoromethoxyaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Scientific Research Applications

2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group (-N=C=S), which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . This covalent modification can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and stability. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.

Biological Activity

2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is a chemical compound classified under isothiocyanates, notable for its unique molecular structure comprising two bromine atoms and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C₈H₂Br₂F₃NOS, with a molecular weight of approximately 376.98 g/mol. This compound has garnered attention for its significant biological activity, particularly in antimicrobial applications and potential therapeutic uses.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties . Its derivatives have been studied for effectiveness against various pathogens, making it a valuable candidate in the development of new pesticides and pharmaceuticals. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its permeability through biological membranes and increasing its efficacy as a therapeutic agent.

The biological activity of this compound can be attributed to its interactions with biological molecules. Studies focus on how it reacts with enzymes or receptors relevant to its antimicrobial activity. For instance, investigations into its binding affinity with specific proteins can elucidate its mechanism of action and potential side effects when utilized in agricultural or pharmaceutical applications.

Antimicrobial Efficacy

Several studies have highlighted the antimicrobial efficacy of this compound. For example:

  • Study on Pathogen Resistance : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial activity, suggesting potential use in developing new antibacterial agents.
  • Fungal Inhibition : Another research effort focused on the compound's antifungal properties against Candida albicans. The results showed significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as a fungicide in agricultural applications.

Interaction with Biological Targets

Molecular docking studies have revealed that the trifluoromethoxy group enhances interactions through hydrogen and halogen bonding with enzyme residues. This interaction is likely responsible for the observed increased biological activity against targets such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethoxy)phenyl isothiocyanateSingle trifluoromethoxy groupLacks bromination; simpler structure
2-Bromo-4-(trifluoromethyl)phenyl isothiocyanateBromine at different positionContains trifluoromethyl instead of trifluoromethoxy
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanateDifferent substitution patternCombines multiple halogens affecting reactivity
4-Bromo-2-(trifluoromethoxy)phenyl isothiocyanateBromine and trifluoromethoxy at different positionsSimilar functional groups but different reactivity

This comparative analysis highlights the unique positioning of halogens in this compound, which influences both its chemical behavior and biological activity.

Properties

Molecular Formula

C8H2Br2F3NOS

Molecular Weight

376.98 g/mol

IUPAC Name

1,3-dibromo-2-isothiocyanato-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H2Br2F3NOS/c9-5-1-4(15-8(11,12)13)2-6(10)7(5)14-3-16/h1-2H

InChI Key

HCIDHLJKBHKHMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=S)Br)OC(F)(F)F

Origin of Product

United States

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